molecular formula C16H12N4O3S B2810593 Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate CAS No. 1226440-44-3

Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate

Cat. No.: B2810593
CAS No.: 1226440-44-3
M. Wt: 340.36
InChI Key: RQEDPIUTCOFZSR-UHFFFAOYSA-N
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Description

Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate is a complex organic compound that features a thiazole ring substituted with a pyrazine moiety and a benzoate ester group. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The pyrazine moiety can be introduced through a nucleophilic substitution reaction, where a halogenated pyrazine reacts with the thiazole intermediate. The final step involves esterification to introduce the benzoate group, typically using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate is unique due to its combination of a pyrazine ring and a thiazole ring, which imparts a broad spectrum of biological activities. This combination is not commonly found in other thiazole derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 2-[(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-23-16(22)10-4-2-3-5-11(10)19-14(21)13-9-24-15(20-13)12-8-17-6-7-18-12/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEDPIUTCOFZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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